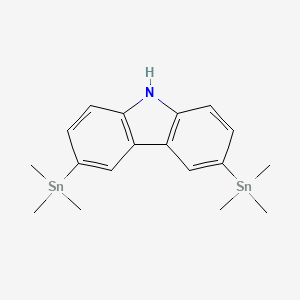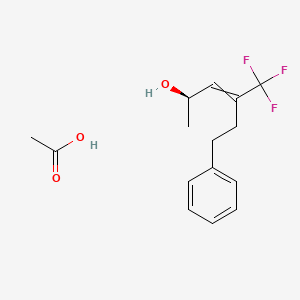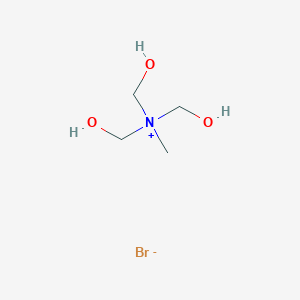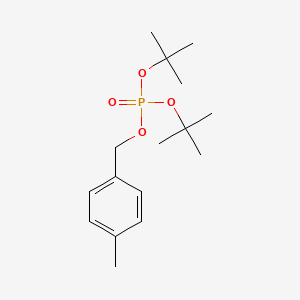
Di-tert-butyl (4-methylphenyl)methyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl (4-methylphenyl)methyl phosphate is an organophosphorus compound characterized by the presence of two tert-butyl groups, a methyl group attached to a phenyl ring, and a phosphate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Di-tert-butyl (4-methylphenyl)methyl phosphate typically involves the reaction of 4-methylbenzyl chloride with di-tert-butyl phosphite under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired phosphate ester. The reaction mixture is usually heated to promote the reaction and then purified through distillation or chromatography to obtain the pure product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Di-tert-butyl (4-methylphenyl)methyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Hydrolysis: In the presence of water or aqueous acids, the compound can hydrolyze to form phosphoric acid derivatives and tert-butyl alcohol.
Substitution: The phosphate group can be substituted with other nucleophiles, leading to the formation of different organophosphorus compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic aqueous solutions are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products:
Oxidation: Higher oxidation state phosphates.
Hydrolysis: Phosphoric acid derivatives and tert-butyl alcohol.
Substitution: Various organophosphorus compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Di-tert-butyl (4-methylphenyl)methyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly as a prodrug to enhance bioavailability.
Industry: Utilized as an additive in polymer production to improve material properties and stability.
Mécanisme D'action
The mechanism of action of Di-tert-butyl (4-methylphenyl)methyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can affect cellular pathways by modulating the activity of key proteins involved in signal transduction .
Comparaison Avec Des Composés Similaires
- Bis(2,4-di-tert-butylphenyl)phosphate
- 3,3′,5,5′-tetra-tert-butyl-2,2′-dihydroxybiphenylphosphate
- Bis(p-nonylphenyl)phosphate
Comparison: Di-tert-butyl (4-methylphenyl)methyl phosphate is unique due to its specific structural features, such as the presence of a methyl group on the phenyl ring and two tert-butyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .
Propriétés
Numéro CAS |
820208-42-2 |
|---|---|
Formule moléculaire |
C16H27O4P |
Poids moléculaire |
314.36 g/mol |
Nom IUPAC |
ditert-butyl (4-methylphenyl)methyl phosphate |
InChI |
InChI=1S/C16H27O4P/c1-13-8-10-14(11-9-13)12-18-21(17,19-15(2,3)4)20-16(5,6)7/h8-11H,12H2,1-7H3 |
Clé InChI |
CTNDQPGJSNSQFH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)COP(=O)(OC(C)(C)C)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,5-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12525860.png)
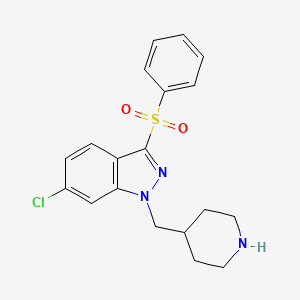
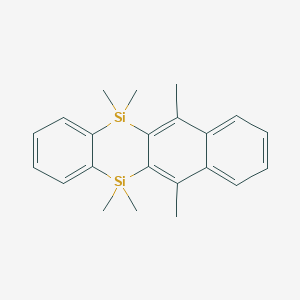
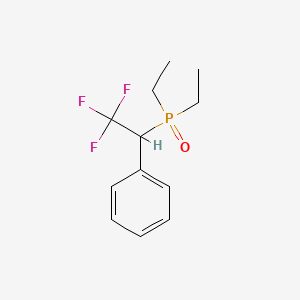
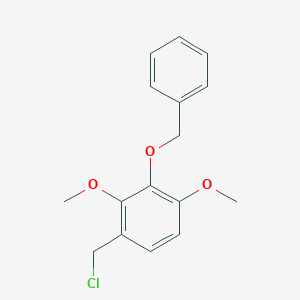
![N-(2-Chloroethyl)-N'-[3-(hydroxymethyl)phenyl]urea](/img/structure/B12525889.png)
![Methyl 4-{(E)-[(naphthalen-1-yl)methylidene]amino}butanoate](/img/structure/B12525896.png)
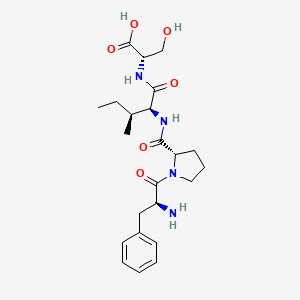
![2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid](/img/structure/B12525906.png)
